molecular formula C12H14N4OS B2798302 N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235666-08-6

N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2798302
CAS No.: 1235666-08-6
M. Wt: 262.33
InChI Key: NWKCAMPZKSWSNV-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide: is a heterocyclic compound that features a thiazole ring substituted with a pyrazine moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

    N,N-diethyl-2-(pyridin-2-yl)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N,N-diethyl-2-(quinolin-2-yl)thiazole-4-carboxamide: Contains a quinoline ring, offering different electronic properties.

Uniqueness: N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and other applications.

Properties

IUPAC Name

N,N-diethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-3-16(4-2)12(17)10-8-18-11(15-10)9-7-13-5-6-14-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKCAMPZKSWSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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